molecular formula C12H7Cl2N3O B1405406 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1624261-22-8

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No.: B1405406
CAS No.: 1624261-22-8
M. Wt: 280.11 g/mol
InChI Key: RFXJFBHXKPUXHG-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with two chlorine atoms attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the ring closure.

    Chlorination: The final step involves the introduction of chlorine atoms to the phenyl group. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in targeting specific enzymes and receptors in the body.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar pyrazole and pyridine structure but differs in the substitution pattern and additional functional groups.

    2-(Pyridin-2-yl)pyrimidine Derivatives:

Uniqueness

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms on the phenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJFBHXKPUXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159526
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-22-8
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
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2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 3
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 5
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 6
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

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